![molecular formula C15H12F6N2 B15082094 4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine](/img/structure/B15082094.png)
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine is an organic compound with the molecular formula C15H12F6N2. This compound is characterized by the presence of trifluoromethyl groups attached to the benzyl and phenylamine moieties, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-3-(trifluoromethyl)benzyl chloride and 2-(trifluoromethyl)aniline.
Reaction Conditions: The reaction between these starting materials is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted benzyl and phenylamine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and specialty chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 2-(Trifluoromethyl)aniline
- 4-Amino-3-(trifluoromethyl)benzyl chloride
Uniqueness
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine is unique due to the presence of two trifluoromethyl groups attached to both the benzyl and phenylamine moieties. This dual substitution pattern imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with only one trifluoromethyl group.
Eigenschaften
Molekularformel |
C15H12F6N2 |
|---|---|
Molekulargewicht |
334.26 g/mol |
IUPAC-Name |
4-[[4-amino-3-(trifluoromethyl)phenyl]methyl]-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H12F6N2/c16-14(17,18)10-6-8(1-3-12(10)22)5-9-2-4-13(23)11(7-9)15(19,20)21/h1-4,6-7H,5,22-23H2 |
InChI-Schlüssel |
AWQGKLALEOCQAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
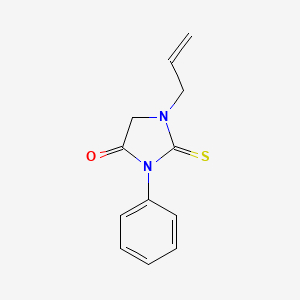
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
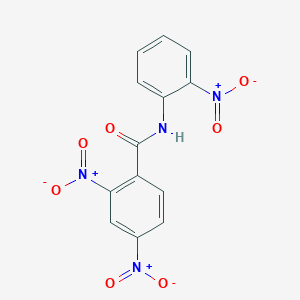
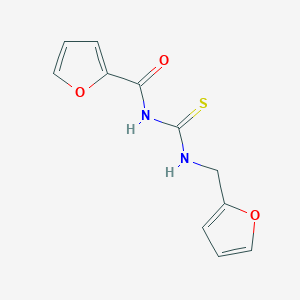
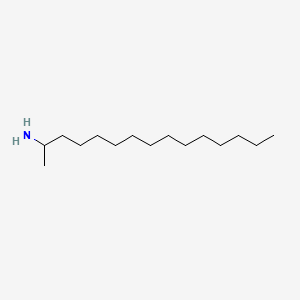
![Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate](/img/structure/B15082072.png)
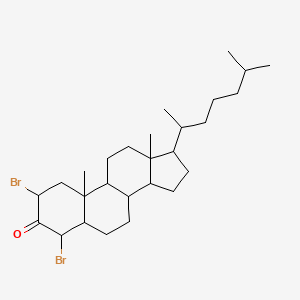
![4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15082081.png)
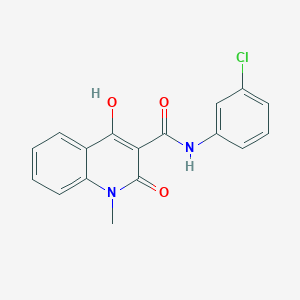

![N'-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15082104.png)
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082106.png)
